Benzyl ((1S,3R)-3-hydroxycyclohexyl)carbamate
Overview
Description
Benzyl ((1S,3R)-3-hydroxycyclohexyl)carbamate is a chemical compound with the molecular formula C15H21NO3 It is a derivative of cyclohexanol and is characterized by the presence of a benzyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((1S,3R)-3-hydroxycyclohexyl)carbamate typically involves the protection of amino groups using benzyl chloroformate. The reaction conditions often include the use of bases such as LDA (Lithium Diisopropylamide) or Py (Pyridine) and solvents like N,N-dimethylacetamide . The reaction is carried out at room temperature or slightly elevated temperatures to ensure the selective protection of the amino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl ((1S,3R)-3-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: Using reagents like KMnO4 (Potassium Permanganate) or OsO4 (Osmium Tetroxide).
Reduction: Employing agents such as H2/Ni (Hydrogen/Nickel) or LiAlH4 (Lithium Aluminium Hydride).
Substitution: Involving nucleophiles like RLi (Organolithium Reagents) or RMgX (Grignard Reagents).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at elevated temperatures.
Reduction: H2/Ni under hydrogenation conditions.
Substitution: RMgX in anhydrous ether solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl ((1S,3R)-3-hydroxycyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids and peptides during synthesis.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of Benzyl ((1S,3R)-3-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl carbamate group can form stable complexes with these targets, inhibiting their activity or modifying their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and covalent bonding .
Comparison with Similar Compounds
- Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate
- Benzyl ((1S,3R)-3-hydroxycyclopentyl)carbamate
- Benzyl ((1S,3R)-3-hydroxymethyl)cyclohexyl)carbamate
Uniqueness: Benzyl ((1S,3R)-3-hydroxycyclohexyl)carbamate is unique due to its specific stereochemistry and the presence of both hydroxyl and carbamate functional groups. This combination allows for selective reactions and interactions, making it a valuable compound in synthetic chemistry and drug design .
Properties
IUPAC Name |
benzyl N-[(1S,3R)-3-hydroxycyclohexyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17)/t12-,13+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIZIYCXUSGNLZ-QWHCGFSZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501212190 | |
Record name | Phenylmethyl N-[(1S,3R)-3-hydroxycyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501212190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750649-43-5 | |
Record name | Phenylmethyl N-[(1S,3R)-3-hydroxycyclohexyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=750649-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl N-[(1S,3R)-3-hydroxycyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501212190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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